Valproato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Therapeutic Uses

-

Epilepsy Management

- Sodium valproate is primarily recognized as an effective treatment for epilepsy, particularly in patients with generalized seizures. It is often considered a first-line therapy due to its broad-spectrum efficacy across different seizure types .

- A systematic review indicated that sodium valproate significantly reduces seizure frequency when compared to placebo, affirming its role in epilepsy management .

- Bipolar Disorder Treatment

- Migraine Prophylaxis

Valproate-Induced Bicytopenia

A notable case study involved a 22-year-old male with schizoaffective disorder who developed bicytopenia (thrombocytopenia and leukopenia) after sodium valproate was introduced into his treatment regimen. The patient's blood counts were monitored regularly, revealing a significant drop following the initiation of sodium valproate therapy. Upon withdrawal of the drug, blood counts normalized within days, underscoring the importance of monitoring for adverse drug reactions .

Teratogenic Effects

Research has highlighted the teratogenic potential of sodium valproate, particularly in women of childbearing age. A case study illustrated the risk of neural tube defects associated with maternal exposure to sodium valproate during pregnancy. Recommendations for women include preconception counseling regarding the risks and potential alternatives to sodium valproate .

Synthesis Optimization and Environmental Considerations

Recent studies have focused on optimizing the synthesis of sodium valproate to enhance production efficiency and reduce environmental impact. Research indicates that refining synthetic routes can lead to higher yields while minimizing costs and energy consumption . Key strategies include:

- Alternative Raw Materials : Exploring less expensive and more sustainable raw materials.

- Reaction Condition Optimization : Adjusting parameters such as temperature and pressure to improve yield and reduce waste.

- Greener Practices : Implementing environmentally friendly synthesis methods to align with global sustainability goals .

Mecanismo De Acción

El mecanismo de acción preciso del valproato de sodio no se comprende completamente, pero se han propuesto varios mecanismos:

Potenciación GABAérgica: Aumenta el recambio del ácido gamma-aminobutírico (GABA) y potencia las funciones GABAérgicas en el cerebro.

Bloqueo del Canal de Sodio: Bloquea débilmente los canales de sodio dependientes de voltaje, reduciendo la excitabilidad neuronal.

Inhibición de la Histona Desacetilasa: Inhibe las histona desacetilasas, lo que lleva a cambios en la expresión genética.

Inhibición del Glutamato: Inhibe el subtipo N-metil-D-aspartato (NMDA) de los receptores de glutamato, reduciendo la excitación neuronal.

Análisis Bioquímico

Biochemical Properties

Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .

Cellular Effects

Sodium valproate has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Molecular Mechanism

Sodium valproate exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium valproate change over time. It has been observed that Sodium valproate induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of Sodium valproate vary with different dosages. High doses of Sodium valproate have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .

Metabolic Pathways

Sodium valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .

Transport and Distribution

Sodium valproate is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .

Subcellular Localization

Current studies suggest that Sodium valproate may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El valproato de sodio se sintetiza neutralizando el ácido valproico con hidróxido de sodio. La reacción típicamente implica disolver el ácido valproico en agua y luego agregar hidróxido de sodio para formar la sal sódica . La reacción se puede representar de la siguiente manera:

C8H16O2+NaOH→C8H15NaO2+H2O

Métodos de Producción Industrial: En entornos industriales, el this compound se produce haciendo reaccionar ácido valproico con hidróxido de sodio en un ambiente controlado para garantizar una alta pureza y rendimiento. El proceso implica un control cuidadoso del pH y la temperatura para optimizar las condiciones de reacción {_svg_4}. La solución resultante se filtra y se seca para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El valproato de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar derivados del ácido valérico.

Reducción: Se puede reducir para formar diferentes análogos del ácido valérico.

Sustitución: El this compound puede sufrir reacciones de sustitución con varios reactivos para formar nuevos compuestos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.

Productos Principales:

Oxidación: Derivados del ácido valérico.

Reducción: Análogos del ácido valérico.

Sustitución: Derivados halogenados del ácido valérico.

Comparación Con Compuestos Similares

El valproato de sodio a menudo se compara con otros fármacos antiepilépticos, como:

Ácido Valproico: El compuesto principal del this compound, utilizado de manera similar en el tratamiento de la epilepsia y el trastorno bipolar.

Levetiracetam: Otro fármaco antiepiléptico con un mecanismo de acción diferente, a menudo utilizado como alternativa al this compound.

Singularidad: El this compound es único debido a su amplio espectro de eficacia antiepiléptica y su capacidad para modular múltiples sistemas de neurotransmisores y vías de señalización . Su capacidad para inhibir las histona desacetilasas e influir en la expresión genética lo distingue aún más de otros fármacos antiepilépticos .

Compuestos Similares:

- Ácido Valproico

- Valproato Semisódico

- Levetiracetam

- Lamotrigina

- Carbamazepina

Actividad Biológica

Sodium valproate (VPA), a widely used anticonvulsant and mood-stabilizing drug, exhibits diverse biological activities that extend beyond its primary applications in epilepsy and bipolar disorder. This article reviews the mechanisms of action, therapeutic effects, adverse reactions, and relevant case studies associated with sodium valproate.

Sodium valproate interacts with multiple biological systems through various mechanisms:

- GABAergic Activity : VPA enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It achieves this by increasing GABA levels and inhibiting GABA transaminase, which breaks down GABA .

- Histone Deacetylase Inhibition : VPA acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in neuroprotection and cancer therapy .

- Fatty Acid Metabolism : Recent studies have shown that VPA influences fatty acid metabolism in various organisms, enhancing the production of certain fatty acids while inhibiting others. For instance, it induces trans-9-elaidic acid production in human macrophages and alters fatty acid profiles in fungi .

Therapeutic Effects

Sodium valproate is primarily utilized for its anticonvulsant properties but has shown efficacy in several other areas:

- Epilepsy : VPA is effective against various seizure types, including generalized tonic-clonic seizures and absence seizures. Its broad-spectrum efficacy makes it a first-line treatment option .

- Bipolar Disorder : Case studies indicate that VPA stabilizes mood in patients with bipolar disorder, reducing manic episodes and improving overall emotional resilience .

- Skin Flap Survival : Research has demonstrated that sodium valproate enhances skin flap survival in rat models, likely through its GABAergic activity and HDAC inhibition, promoting wound healing and tissue regeneration .

Adverse Reactions

Despite its therapeutic benefits, sodium valproate is associated with several adverse effects:

- Bicytopenia : A case study reported a patient developing thrombocytopenia and leukopenia after initiating treatment with sodium valproate. The drug was identified as the cause, leading to its withdrawal and subsequent recovery of blood counts .

- Teratogenic Effects : Sodium valproate is known to pose significant risks during pregnancy, with studies showing increased rates of fetal abnormalities. The risk of congenital malformations is estimated to be 10% in women taking VPA during conception compared to 2-3% in the general population .

Case Study 1: Bicytopenia Induced by Sodium Valproate

A 22-year-old male diagnosed with schizoaffective disorder developed bicytopenia after being treated with sodium valproate. Regular monitoring revealed a drop in platelet and leukocyte counts, necessitating the drug's withdrawal. Following cessation, blood counts normalized within a week .

Case Study 2: Efficacy in Bipolar Disorder

A female patient diagnosed with bipolar disorder experienced significant improvement in mood stabilization after being treated with sodium valproate. The dosage was gradually increased, resulting in normalization of sleep patterns and emotional stability within four weeks .

Summary of Research Findings

The following table summarizes key findings from recent studies on sodium valproate:

Propiedades

Número CAS |

1069-66-5 |

|---|---|

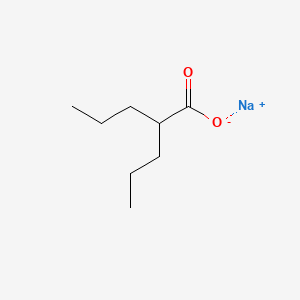

Fórmula molecular |

C8H16NaO2 |

Peso molecular |

167.20 g/mol |

Nombre IUPAC |

sodium;2-propylpentanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

SMILES isomérico |

CCCC(CCC)C(=O)[O-].[Na+] |

SMILES canónico |

CCCC(CCC)C(=O)O.[Na] |

Apariencia |

White to off-white crystalline powder |

Key on ui other cas no. |

1069-66-5 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.